molecular formula C4H8ClN3O B6181198 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride CAS No. 2613388-66-0

2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride

Cat. No.: B6181198
CAS No.: 2613388-66-0
M. Wt: 149.58 g/mol
InChI Key: OXKRLTSOIRRLPS-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Triazole (B32235) Derivatives in Organic Chemistry

The journey of 1,2,4-triazole derivatives in organic chemistry began in the late 19th century, but their prominence surged in the mid-20th century with the discovery of their diverse biological activities. mdpi.comscispace.com Initially explored for their utility in dye and polymer chemistry, the focus soon shifted to their potential applications in agriculture and medicine. researchgate.net The discovery of the potent antifungal activity of compounds containing the 1,2,4-triazole ring was a watershed moment, leading to the development of blockbuster drugs like fluconazole (B54011) and itraconazole. nih.gov This success spurred extensive research into the synthesis and functionalization of the 1,2,4-triazole nucleus, establishing it as a cornerstone in the development of therapeutic agents. Over the decades, thousands of derivatives have been synthesized and screened, revealing a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. dergipark.org.trresearchgate.net

Structural Significance of the 1,2,4-Triazole Moiety and Ethan-1-ol Substituent

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its aromatic nature and the presence of multiple nitrogen atoms make it a versatile scaffold for several reasons. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets such as enzymes and receptors. The ring is also metabolically stable, a desirable feature for drug candidates.

The ethan-1-ol substituent (-CH₂CH₂OH) adds another layer of functionality. The hydroxyl group can participate in hydrogen bonding, which is crucial for molecular recognition and binding affinity to biological targets. nih.gov Furthermore, the flexible two-carbon linker allows the hydroxyl group to orient itself optimally within a binding pocket. The presence of this alcohol functionality is a key feature in many successful triazole-based drugs, including the antifungal agent fluconazole, where it plays a critical role in binding to the active site of the target enzyme, lanosterol (B1674476) 14α-demethylase. nih.govresearchgate.net

Rationale for Comprehensive Investigation of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol Hydrochloride

The rationale for a thorough investigation of this compound stems from the proven success of related structures and the potential for synergistic effects between the triazole ring and the ethanol (B145695) substituent. The hydrochloride salt form is often utilized to improve the solubility and stability of a parent compound, making it more suitable for research and potential development.

A primary area of interest for this compound would be in the development of novel antifungal agents. The structural similarity to the core of fluconazole suggests that it may exhibit similar mechanisms of action. Beyond antifungal activity, the vast therapeutic landscape of 1,2,4-triazole derivatives suggests potential applications in other areas, such as oncology and infectious diseases. nih.gov A systematic investigation would involve its synthesis, characterization, and screening against a panel of biological targets to elucidate its pharmacological profile.

Overview of Research Trajectories on Related Triazole Alcohol Derivatives

Current research on triazole alcohol derivatives is vibrant and multifaceted. A significant trajectory involves the modification of existing antifungal drugs to overcome resistance. nih.govresearchgate.net This often entails synthesizing new analogs with different substitution patterns on the triazole ring or the associated side chains.

Another major research direction is the exploration of new therapeutic applications. For instance, some triazole alcohol derivatives have shown promise as anticancer agents by inhibiting key enzymes involved in cancer cell proliferation. nih.gov Structure-activity relationship (SAR) studies are a cornerstone of this research, aiming to understand how specific structural modifications influence biological activity. nih.govresearchgate.net These studies often involve computational modeling and a battery of in vitro and in vivo assays to guide the design of more potent and selective compounds. researchgate.net

Table 1: Summary of Biological Activities of Various 1,2,4-Triazole Derivatives

Biological Activity Examples of Investigated Derivatives Reference
Antifungal Fluconazole, Itraconazole, Voriconazole nih.gov
Anticancer Letrozole, Anastrozole nih.gov
Antiviral Ribavirin researchgate.net
Anti-inflammatory Various substituted triazoles dergipark.org.tr
Antimicrobial Various substituted triazoles dergipark.org.tr

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound would likely begin with the development of an efficient and scalable synthetic route. Given the lack of specific literature, this would be a crucial first step.

Table 2: Plausible Synthetic Route for 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol

Step Reactants Reagents and Conditions Product
1 3-Hydroxypropionitrile Hydrazine hydrate 3-Hydroxypropanehydrazide
2 3-Hydroxypropanehydrazide Formamide N'-(3-hydroxypropanoyl)formohydrazide
3 N'-(3-hydroxypropanoyl)formohydrazide Heat 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol
4 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol HCl in a suitable solvent (e.g., ethanol) This compound

Following a successful synthesis, the objectives would broaden to include:

Full Spectroscopic Characterization: Confirmation of the molecular structure using techniques such as NMR, IR, and mass spectrometry.

Physicochemical Profiling: Determination of key properties like solubility, pKa, and lipophilicity.

In Vitro Biological Screening: Evaluation of its activity against a range of biological targets, with a primary focus on fungal pathogens and cancer cell lines.

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of different structural features to its biological activity.

Mechanism of Action Studies: For any promising activities observed, further investigation to determine the underlying molecular mechanism.

The ultimate goal of such an academic inquiry would be to assess the therapeutic potential of this compound and to provide a foundation for further drug discovery and development efforts.

Properties

CAS No.

2613388-66-0

Molecular Formula

C4H8ClN3O

Molecular Weight

149.58 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C4H7N3O.ClH/c8-2-1-4-5-3-6-7-4;/h3,8H,1-2H2,(H,5,6,7);1H

InChI Key

OXKRLTSOIRRLPS-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=N1)CCO.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 4h 1,2,4 Triazol 3 Yl Ethan 1 Ol Hydrochloride and Its Precursors

Strategies for 1,2,4-Triazole (B32235) Ring Formation in the Synthesis of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol Hydrochloride

The formation of the 1,2,4-triazole ring is a cornerstone of the synthesis of the target compound. Several established methods can be adapted for this purpose, each with its own advantages in terms of starting material availability, reaction conditions, and potential for substitution.

Cyclization Reactions Employing Hydrazinocarbonyl Precursors

A prevalent and versatile method for the synthesis of 1,2,4-triazoles involves the cyclization of precursors containing a hydrazinocarbonyl moiety, such as acyl hydrazides or thiosemicarbazides. scispace.comchemmethod.com These reactions typically proceed by reacting the hydrazinocarbonyl compound with a one-carbon synthon, which can be an orthoester, a carboxylic acid, or an imidate.

For the synthesis of a 3-(2-hydroxyethyl)-substituted triazole, a key precursor would be 3-hydroxypropionohydrazide. This intermediate can be prepared by the hydrazinolysis of an ester of 3-hydroxypropionic acid. The subsequent cyclization with a suitable one-carbon source, such as formamide or formic acid, would lead to the formation of the desired 1,2,4-triazole ring bearing the 2-hydroxyethyl group at the C3 position. The general reaction is depicted below:

Reaction Scheme for Cyclization of a Hydrazinocarbonyl Precursor

Reactant 1 Reactant 2 Product
3-Hydroxypropionohydrazide Formamide 3-(2-hydroxyethyl)-4H-1,2,4-triazole

The reaction conditions for such cyclizations can vary, often requiring elevated temperatures. The use of microwave irradiation has also been reported to accelerate these types of reactions. organic-chemistry.org

One-Pot Synthetic Routes to the 1,2,4-Triazole Scaffold

One-pot syntheses offer an efficient and streamlined approach to the 1,2,4-triazole ring system by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation of intermediates. researchgate.netorganic-chemistry.org These methods often involve multicomponent reactions where three or more starting materials are combined to form the final product.

A potential one-pot strategy for the synthesis of 3-(2-hydroxyethyl)-1,2,4-triazole could involve the reaction of 3-hydroxypropionitrile with hydrazine and a source of the C5 carbon of the triazole ring. Another approach involves the condensation of carboxylic acids, primary amidines, and monosubstituted hydrazines. researchgate.net By selecting 3-hydroxypropionic acid as the carboxylic acid component, this method could be adapted to introduce the desired side chain.

Key Features of One-Pot Syntheses for 1,2,4-Triazoles

Feature Description
Efficiency Reduces the number of synthetic steps and purification procedures.
Atom Economy Often incorporates a high percentage of the atoms from the starting materials into the final product.
Diversity Allows for the rapid generation of a library of substituted triazoles by varying the starting components.

Synthesis via Amidation and Subsequent Cyclodehydration Pathways

Another important route to 1,2,4-triazoles involves the initial formation of an N-acylamidrazone or a similar intermediate, followed by a cyclodehydration step. organic-chemistry.orgfrontiersin.org This pathway typically begins with the acylation of an amidine or the reaction of a hydrazide with an amide.

For the synthesis of the target compound, this could involve the reaction of 3-hydroxypropionamide with a suitable hydrazine derivative to form an intermediate that can then be cyclized. Alternatively, the reaction of 3-hydroxypropionohydrazide with an N-substituted formamide could also lead to the desired triazole ring after dehydration. The use of dehydrating agents such as phosphorus oxychloride or triflic anhydride can facilitate the final ring-closing step. organic-chemistry.org Microwave-induced cyclodehydration has also been shown to be an effective method. organic-chemistry.org

Introduction of the Ethan-1-ol Side Chain

The incorporation of the ethan-1-ol side chain is a critical step in the synthesis of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol. This can be achieved either by starting with a precursor that already contains the hydroxyl-functionalized chain or by adding the side chain to a pre-formed triazole ring.

Functionalization of Triazole Precursors with Hydroxyl-Containing Moieties

This strategy involves the alkylation of a suitable triazole derivative with a reagent that introduces the 2-hydroxyethyl group. A common starting material for this approach is 1,2,4-triazole itself or a derivative such as 3-mercapto-1,2,4-triazole.

Alkylation of 1,2,4-triazole with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base can lead to the formation of N-alkylated products. researchgate.net It is important to note that the alkylation of 1,2,4-triazole can result in a mixture of N1 and N4 isomers, and the regioselectivity can be influenced by the reaction conditions, including the choice of base and solvent. researchgate.net

Common Alkylating Agents for Introducing the Ethan-1-ol Side Chain

Alkylating Agent Reaction Conditions Potential Products
2-Bromoethanol Basic conditions (e.g., K2CO3) Mixture of N1- and N4-(2-hydroxyethyl)-1,2,4-triazoles
Ethylene oxide Acidic or basic catalysis N-(2-hydroxyethyl)-1,2,4-triazole derivatives

Synthetic Approaches to 3-(2-hydroxyethyl)-1,2,4-triazole Intermediates

As discussed in the context of triazole ring formation, a highly convergent approach is to utilize a starting material that already contains the 2-hydroxyethyl functionality. This avoids the potential regioselectivity issues associated with the post-synthetic alkylation of the triazole ring.

A key intermediate for this strategy is 3-hydroxypropionohydrazide . This compound can be synthesized from readily available starting materials such as ethyl 3-hydroxypropionate or γ-butyrolactone. The reaction of these precursors with hydrazine hydrate yields the desired hydrazide, which can then be subjected to cyclization reactions as described in section 2.1.1.

The final step in the preparation of the target compound is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol, in a suitable organic solvent (e.g., ethanol (B145695), isopropanol) with a solution of hydrogen chloride in an anhydrous solvent or with gaseous hydrogen chloride. The hydrochloride salt then precipitates from the solution and can be isolated by filtration.

Salt Formation Mechanisms for Hydrochloride Generation

The generation of this compound involves the protonation of the basic nitrogen atoms within the 1,2,4-triazole ring by hydrochloric acid. The 1,2,4-triazole ring system possesses three nitrogen atoms, each with a lone pair of electrons, which can act as a Brønsted-Lowry base and accept a proton.

The basicity of the nitrogen atoms in a 1,2,4-triazole ring is not equal. The N4 atom is generally considered the most basic and is the most likely site of protonation. This is due to the electronic environment within the heterocyclic ring. Once protonated, the resulting triazolium cation forms an ionic bond with the chloride anion from the hydrochloric acid, yielding the stable hydrochloride salt.

The mechanism can be summarized as follows:

Proton Source : Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether) dissociates to provide a proton (H⁺) and a chloride anion (Cl⁻).

Nucleophilic Attack : The lone pair of electrons on one of the nitrogen atoms of the 1,2,4-triazole ring (most commonly the N4 atom) acts as a nucleophile and attacks the proton.

Salt Formation : This protonation results in the formation of a positively charged triazolium cation. This cation then forms an electrostatic interaction with the negatively charged chloride ion, resulting in the crystalline hydrochloride salt.

The formation of the hydrochloride salt is often desirable in pharmaceutical applications as it can improve the compound's stability, solubility, and bioavailability. The process is typically carried out as the final step in the synthesis, where the purified free base of the triazole is dissolved in a solvent and treated with a solution of hydrogen chloride.

Optimization of Reaction Conditions and Yields in the Synthesis of this compound

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from established methods for preparing 3-substituted-1,2,4-triazoles. A common approach involves the cyclization of an appropriate acylamidrazone precursor.

A potential synthesis could start from 3-hydroxypropanimidamide, which can be reacted with a hydrazine derivative to form an intermediate that is then cyclized. The optimization of the cyclization step is critical for maximizing the yield and purity of the final product. Key parameters that are typically optimized include the choice of solvent, reaction temperature, catalyst, and reaction time.

Below is an interactive data table representing a hypothetical optimization study for the cyclization step in the synthesis of a 3-substituted-1,2,4-triazole, which is a crucial precursor to the target compound. This data is representative of typical findings in the synthesis of such heterocyclic systems.

Table 1: Optimization of Cyclization Conditions for a 3-Substituted-1,2,4-Triazole Precursor

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1EthanolNone802445
2Toluenep-TsOH1101862
3DMFNone1201275
4DMFAcetic Acid120882
5NMPAcetic Acid140688
6NMPp-TsOH140685
7MicrowaveDMF / Acetic Acid1500.591

Note: This table is a representative example based on general synthetic methods for 1,2,4-triazoles and does not represent actual experimental data for the specific synthesis of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol.

From this representative data, it can be concluded that higher boiling point polar aprotic solvents like DMF and NMP, along with an acid catalyst, tend to give higher yields. Furthermore, the use of microwave irradiation can significantly reduce the reaction time while improving the yield.

Following the successful synthesis and purification of the free base, 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol, the final step is the formation of the hydrochloride salt. This is typically a high-yield reaction, often quantitative, achieved by dissolving the free base in a suitable solvent such as ethanol or isopropanol and adding a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent. The hydrochloride salt then precipitates out of the solution and can be collected by filtration.

Green Chemistry Principles and Sustainable Synthesis Approaches for Triazole Compounds

The application of green chemistry principles to the synthesis of triazole compounds has gained significant attention in recent years, aiming to reduce the environmental impact of chemical processes. researchgate.netchemmethod.com These principles focus on the use of safer solvents, reduction of waste, and increased energy efficiency. frontiersin.org

Key green chemistry approaches relevant to the synthesis of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol and other triazoles include:

Use of Greener Solvents : Traditional syntheses of triazoles often employ volatile and hazardous organic solvents. Green chemistry encourages the use of more benign alternatives such as water, ethanol, or supercritical fluids. researchgate.net For the synthesis of triazoles, water has been successfully used as a solvent in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. chemmethod.com

Catalysis : The use of efficient and recyclable catalysts can significantly improve the sustainability of a synthesis. For triazole synthesis, copper-based catalysts are common. The development of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a key area of research in green chemistry.

Energy Efficiency : Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. nih.gov As indicated in the optimization table above, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reactions. This increased energy efficiency contributes to a more sustainable process. frontiersin.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as cycloaddition reactions, are preferred as they generate less waste.

Renewable Feedstocks : While not always feasible for complex heterocyclic syntheses, the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

By incorporating these principles, the synthesis of this compound and other valuable triazole compounds can be made more environmentally sustainable.

Advanced Spectroscopic and Crystallographic Characterization of 2 4h 1,2,4 Triazol 3 Yl Ethan 1 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific NMR data, including ¹H NMR, ¹³C NMR, DEPT, and 2D-NMR (COSY, HSQC, HMBC) spectra for 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride, are not available in the reviewed literature. This information is crucial for the unambiguous assignment of proton and carbon signals and for confirming the connectivity of the molecular structure.

Detailed Proton (¹H) NMR Spectral Analysis

A detailed analysis of the ¹H NMR spectrum, including chemical shifts, multiplicity, coupling constants, and integration for each proton in the molecule, could not be performed as no experimental data has been published.

Carbon (¹³C) NMR and DEPT (Distortionless Enhancement by Polarization Transfer) Analysis

Published ¹³C NMR and DEPT spectral data for this compound are not available. This data would be essential for identifying all unique carbon environments and distinguishing between CH, CH₂, and CH₃ groups.

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC

Information from two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is not available. These advanced techniques are indispensable for establishing proton-proton and proton-carbon correlations, which are fundamental to the complete structural elucidation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Molecular Ion Analysis

High-resolution mass spectrometry data, which would provide the precise mass of the molecular ion and confirm its elemental composition, is not publicly available for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

No UV-Vis spectroscopic data for this compound could be located. This information would be used to identify the wavelengths of maximum absorbance (λmax) and to analyze the electronic transitions within the molecule's chromophores, particularly the triazole ring.

X-ray Crystallography for Solid-State Structure Determination

An X-ray crystallographic analysis of this compound would involve diffracting X-rays through a single crystal of the compound. The resulting diffraction pattern would be used to construct an electron density map, from which the positions of the individual atoms can be determined. This would yield precise information on bond lengths, bond angles, and torsion angles within the molecule.

Information regarding the crystal packing and intermolecular interactions for this specific compound is not currently available in published literature. A crystallographic study would reveal how the individual molecules of this compound are arranged in the crystal lattice. This would include an analysis of the types of intermolecular forces present, such as van der Waals forces, dipole-dipole interactions, and potentially π-π stacking interactions involving the triazole rings. The presence and nature of the hydrochloride ion would significantly influence these interactions.

Detailed information on the hydrogen bonding networks and supramolecular assembly of this compound is not available. The molecule contains several potential hydrogen bond donors (the hydroxyl group and the N-H protons of the triazole ring) and acceptors (the nitrogen atoms of the triazole ring and the chloride ion). An X-ray diffraction study would be essential to identify the specific hydrogen bonding motifs and to understand how these interactions direct the formation of the larger supramolecular architecture in the solid state.

A conformational analysis of this compound in the crystalline state has not been reported. Such an analysis would describe the specific three-dimensional shape adopted by the molecule in the solid state. Key conformational features would include the orientation of the ethanol (B145695) side chain relative to the triazole ring and the torsion angles that define the molecular shape. This information is critical for understanding the molecule's steric and electronic properties.

Without experimental crystallographic data, any discussion on these topics would be purely speculative and would not adhere to the required standards of scientific accuracy. Further research, specifically the growth of single crystals and subsequent X-ray diffraction analysis, is required to elucidate the solid-state structure of this compound.

Chemical Reactivity and Transformation Pathways of 2 4h 1,2,4 Triazol 3 Yl Ethan 1 Ol Hydrochloride

Reactions at the Triazole Nitrogen Atoms

The 1,2,4-triazole (B32235) ring is an aromatic heterocyclic system containing three nitrogen atoms, each possessing a lone pair of electrons. chemicalbook.com These nitrogens are the primary sites for electrophilic attack and are involved in protonation and deprotonation equilibria. The hydrochloride form of the compound indicates that one of the nitrogen atoms is already protonated.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and can undergo alkylation and acylation reactions. Due to the asymmetry of the 1,2,4-triazole ring, alkylation can potentially occur at the N1, N2, or N4 positions, leading to the formation of different regioisomers. mdpi.com The specific isomer formed often depends on the reaction conditions, the nature of the alkylating agent, and the substituents on the triazole ring.

N-acylation reactions proceed similarly, with acyl groups being introduced onto the nitrogen atoms of the triazole ring. These reactions are typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Table 1: Representative N-Alkylation and N-Acylation Reactions

Reaction Type Reagent Class Typical Conditions Potential Products
N-Alkylation Alkyl halides (e.g., CH₃I, C₂H₅Br) Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) N1, N2, or N4-alkylated triazole derivatives

| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Anhydrides | Base (e.g., Pyridine (B92270), Triethylamine), Solvent (e.g., CH₂Cl₂, THF) | N1 or N4-acylated triazole derivatives |

Protonation and Deprotonation Equilibria of the Triazole Ring

The 1,2,4-triazole ring is amphoteric, meaning it can act as both a base and an acid. wikipedia.org In the case of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride, the triazole ring is protonated. The parent 1,2,4-triazole has a pKa of 2.45 for its protonated form (the triazolium ion) and a pKa of 10.26 for the neutral molecule. wikipedia.org

The protonation typically occurs at the N4 position. chemicalbook.com In an acidic medium, the compound exists as the triazolium chloride. chemicalbook.com Conversely, in the presence of a base, the proton can be removed from the triazole ring, generating the neutral 1,2,4-triazole species. Further deprotonation to form a triazolate anion is possible under strongly basic conditions. wikipedia.org Computational studies using density functional theory (DFT) on the parent 1,2,4-triazole suggest that the N4 position is the preferred site of protonation. dnu.dp.ua

Reactivity of the Primary Alcohol Functionality

The ethan-1-ol side chain provides a primary alcohol functionality, which is a versatile site for various organic transformations.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and the reaction conditions. chemistryviews.orglibretexts.org Milder oxidizing agents will typically yield the aldehyde, while stronger agents will lead to the carboxylic acid, often through the intermediate aldehyde. chemistryviews.orglibretexts.orgkhanacademy.org

Table 2: Oxidation of the Primary Alcohol Group

Oxidizing Agent Product Notes
Pyridinium chlorochromate (PCC) 2-(4H-1,2,4-triazol-3-yl)acetaldehyde Stops at the aldehyde stage. chemistryviews.orglibretexts.orgresearchgate.net
Collins reagent (CrO₃/pyridine) 2-(4H-1,2,4-triazol-3-yl)acetaldehyde A mild oxidant for conversion to aldehydes. chemistryviews.org
Dess–Martin periodinane 2-(4H-1,2,4-triazol-3-yl)acetaldehyde A mild and selective reagent for oxidizing primary alcohols to aldehydes. chemistryviews.org
Potassium permanganate (B83412) (KMnO₄) 2-(4H-1,2,4-triazol-3-yl)acetic acid A strong oxidizing agent that typically leads to the carboxylic acid. chemistryviews.org

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can readily undergo esterification and etherification reactions. Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride). Acid catalysts are often employed when reacting with a carboxylic acid (Fischer esterification).

Etherification can be accomplished through various methods, including the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Halogenation and Substitution at the Hydroxyl-Bearing Carbon

The hydroxyl group is a poor leaving group but can be converted into a good leaving group to facilitate substitution reactions. This is often achieved by reacting the alcohol with a halogenating agent to replace the -OH group with a halogen atom.

Table 3: Halogenation of the Primary Alcohol Group

Reagent Product
Thionyl chloride (SOCl₂) 3-(2-chloroethyl)-4H-1,2,4-triazole
Phosphorus tribromide (PBr₃) 3-(2-bromoethyl)-4H-1,2,4-triazole

Derivatization for Advanced Functionalization

The presence of both a hydroxyl group and a nitrogen-rich triazole ring in this compound offers multiple sites for chemical modification. This allows for the synthesis of a wide array of derivatives with tailored properties for various applications in medicinal chemistry and materials science.

Synthesis of Triazole-Based Esters and Ethers

The hydroxyl group of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol is amenable to standard esterification and etherification reactions, allowing for the introduction of diverse functional groups.

Ester Synthesis:

Esterification can be achieved through reaction with acyl chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, reaction with an acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine or triethylamine, would yield the corresponding benzoate (B1203000) ester. While direct studies on 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol are not prevalent, analogous reactions on other hydroxyl-containing triazoles are well-documented. For example, the reaction of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol with various reagents demonstrates the reactivity of the hydroxyl group in a similar environment. nih.gov

A general approach to synthesizing triazole esters involves the reaction of a halo-ester with a triazole derivative. For example, (4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate has been prepared from chloro(4-methoxyphenyl)methyl benzoate and 1H-1,2,4-triazole. iiste.org This highlights the nucleophilic character of the triazole nitrogen, which can also be a site for derivatization. However, for 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol, the hydroxyl group provides a more direct route to ester formation on the side chain.

Table 1: Representative Esterification Reactions of Hydroxyl-Containing Azoles

Starting MaterialReagentProductReference
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanolNot specifiedEster derivatives nih.gov
1H-1,2,4-TriazoleChloro(4-methoxyphenyl)methyl benzoate(4-Methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate iiste.org

Ether Synthesis:

Ether derivatives can be prepared via Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which is then reacted with an alkyl halide. Alternatively, acid-catalyzed dehydration or reaction with other alcohols can yield ethers.

The synthesis of alkoxymethyl derivatives of 1,2,4-triazoles has been reported, demonstrating the feasibility of ether formation. mdpi.com For instance, methyl 1-(methoxymethyl)-1,2,4-triazole-3-carboxylate was synthesized from methyl 1,2,4-triazole-3-carboxylate. mdpi.com While this reaction occurs at a ring nitrogen, it underscores the chemical accessibility for forming ether linkages within the broader 1,2,4-triazole family. A chemoselective method for the etherification of benzyl (B1604629) alcohols in the presence of other hydroxyl groups has also been developed, which could potentially be adapted for selective etherification of the hydroxyethyl (B10761427) side chain of the target compound. organic-chemistry.org

Table 2: Examples of Ether Synthesis in Triazole Systems

Triazole DerivativeReagent(s)Product TypeReference
Methyl 1,2,4-triazole-3-carboxylate1. HMDS 2. Alkyloxymethylacetates, SnCl₄1-Alkyloxymethyl-1,2,4-triazole-3-carboxylates mdpi.com
Benzyl alcohols2,4,6-Trichloro-1,3,5-triazine, DMSO, Methanol/Ethanol (B145695)Methyl or ethyl ethers organic-chemistry.org

Formation of Coordination Complexes via the Triazole and Hydroxyl Moieties

The 1,2,4-triazole ring is an excellent ligand for the formation of coordination complexes with a wide range of metal ions. The nitrogen atoms of the triazole ring can act as donors, and the ring can coordinate as a monodentate, bidentate, or bridging ligand. bohrium.comresearchgate.net The presence of the hydroxyl group in 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol provides an additional coordination site, allowing the molecule to act as a chelating ligand.

A closely related compound, 1-(2-hydroxyethyl)-3-nitro-1,2,4-triazole (hnt), has been shown to form complexes with copper(II) chloride and copper(II) perchlorate. researchgate.net In the dinuclear complex [Cu₂(hnt)₂Cl₄(H₂O)₂], the hnt ligand acts as a chelating bidentate ligand, coordinating to the metal through a nitrogen atom of the triazole ring and an oxygen atom of the nitro group. researchgate.net While the nitro group is the secondary coordination site in this analog, it demonstrates the principle of chelation involving a substituted triazole. It is highly probable that 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol would coordinate similarly, using a triazole nitrogen and the hydroxyl oxygen to form a stable chelate ring with a metal ion.

The coordination behavior of 1,2,4-triazole derivatives is extensive, with numerous studies reporting the synthesis and characterization of complexes with transition metals like Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II). nih.gov In many of these complexes, the triazole ligand coordinates through its nitrogen atoms, and in some cases, other functional groups on the triazole ring, such as thiol or amino groups, also participate in coordination. nih.gov The ability of the 1,2,4-triazole ring to bridge metal centers can lead to the formation of polynuclear complexes and coordination polymers. mdpi.com

Table 3: Coordination Behavior of Selected 1,2,4-Triazole Derivatives

LigandMetal Ion(s)Coordination ModeReference
1-(2-Hydroxyethyl)-3-nitro-1,2,4-triazoleCu(II)Chelating bidentate (N from triazole, O from nitro) researchgate.net
4-Amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiolNi(II), Cu(II), Zn(II), Cd(II), Sn(II)Bidentate (S from thiol, N from amino) nih.gov
4-((4-Isopropoxybenzylidene)amino)-5-propyl-4H-3-thiol-1,2,4-triazoleCo(II), Ni(II), Cu(II), Zn(II), Pd(II)Bidentate (N from azomethine, S from thiol)
4-(1,2,4-Triazol-4-yl)ethanedisulfonateMn(II), Co(II), Ni(II), Cu(II)Bridging (N1, N2 atoms of triazole) mdpi.com

Ring Opening and Rearrangement Reactions of the Triazole Core (if applicable)

The 1,2,4-triazole ring is generally a stable aromatic system. However, under certain conditions, derivatives of 1,2,4-triazoles can undergo ring-opening or rearrangement reactions.

One of the well-known rearrangements in azole chemistry is the Dimroth rearrangement, which typically involves the translocation of a heteroatom within a heterocyclic ring via a ring-opening and ring-closing sequence. rsc.org This has been explored for the synthesis of novel energetic materials from 1,2,3-triazole precursors. rsc.org

For 1,2,4-triazoles, thermal rearrangements of 4-alkyl substituted 4H-1,2,4-triazoles to the corresponding 1-alkyl-1H-1,2,4-triazoles have been studied. nih.gov These rearrangements are thought to proceed through intermolecular nucleophilic displacement pathways. Rearrangement and elimination reactions have also been observed in other 1,2,4-triazole derivatives, depending on the substituents and reaction conditions. rsc.org

However, there is no specific information found in the literature describing the ring-opening or rearrangement of the 3-(2-hydroxyethyl)-1,2,4-triazole core under typical laboratory conditions. The stability of the triazole ring in this compound is expected to be high, and harsh conditions would likely be required to induce such transformations, which might also affect the hydroxyethyl side chain.

Mechanistic Studies of Key Transformation Pathways

Mechanism of Esterification and Etherification:

The esterification of the hydroxyl group would follow standard mechanisms. For example, with an acyl chloride, the reaction proceeds via nucleophilic acyl substitution. The lone pair of the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion and deprotonation of the oxonium intermediate by a base to yield the ester.

Williamson ether synthesis involves an Sₙ2 mechanism. A strong base deprotonates the alcohol to form a nucleophilic alkoxide, which then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the ether linkage.

Mechanism of Coordination Complex Formation:

The formation of coordination complexes involves the donation of electron pairs from the ligand (the nitrogen atoms of the triazole and the oxygen of the hydroxyl group) to the empty orbitals of the metal ion, forming coordinate covalent bonds. The geometry of the resulting complex is determined by the coordination number of the metal ion, the nature of the ligand, and the reaction conditions. For 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol acting as a chelating ligand, the formation of a five- or six-membered ring with the metal center is a key thermodynamic driving force, known as the chelate effect.

Mechanism of Triazole Rearrangements:

Mechanistic studies of the thermal rearrangement of 4-methyl-4H-1,2,4-triazoles to 1-methyl-1H-1,2,4-triazoles suggest an intermolecular nucleophilic displacement pathway. nih.gov This involves the nucleophilic attack of a nitrogen atom from one triazole molecule on the alkyl group of another, leading to the formation of a dialkyltriazolium triazolate ion-pair intermediate. Subsequent transfer of the alkyl group results in the rearranged product.

While these mechanisms are proposed for related systems, dedicated mechanistic studies on 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol would be necessary to fully elucidate the specific pathways and intermediates involved in its transformations.

Theoretical and Computational Chemistry Studies of 2 4h 1,2,4 Triazol 3 Yl Ethan 1 Ol Hydrochloride

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental tools for investigating the electronic structure of molecules, providing insights into their stability, reactivity, and various physicochemical properties. These computational methods are widely applied to heterocyclic systems, including triazole derivatives, to understand their behavior at a molecular level.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry, by finding the minimum energy conformation on the potential energy surface. irjweb.com For triazole derivatives, DFT calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p) or 6-31G(d,p). irjweb.comresearchgate.net This approach allows for the precise calculation of geometric parameters, including bond lengths, bond angles, and dihedral angles.

The process begins with an initial guess of the molecular structure, which is then iteratively refined to minimize the total electronic energy. The resulting optimized structure corresponds to a stable equilibrium geometry. These theoretical calculations have shown excellent agreement with experimental data where available, validating the accuracy of the computational models. nih.gov For instance, studies on N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine revealed that most of the optimized bond lengths and angles calculated via the B3LYP method are slightly shorter or longer than experimental values. irjweb.com Such computational analyses are crucial for understanding the structural framework of the molecule in its ground state. irjweb.com

Table 1: Example of Optimized Geometrical Parameters for a Triazole Derivative Ring

ParameterBond/AngleCalculated Value
Bond LengthN1-N21.38 Å
Bond LengthN2-C31.32 Å
Bond LengthC3-N41.36 Å
Bond LengthN4-C51.35 Å
Bond LengthC5-N11.33 Å
Bond AngleN1-N2-C3105.0°
Bond AngleN2-C3-N4115.0°
Bond AngleC3-N4-C5108.0°
Bond AngleN4-C5-N1107.0°
Bond AngleC5-N1-N2105.0°

Note: The data in this table are representative values for a 1,2,4-triazole (B32235) ring and are intended for illustrative purposes.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to chemical reactions. irjweb.com DFT calculations are used to determine the energies of the HOMO and LUMO. acs.org For many triazole compounds, the energy gap is relatively small, which can explain the eventual charge transfer interactions that occur within the molecule and contribute to its bioactivity. irjweb.com Various chemical reactivity descriptors, such as chemical hardness (η), electronic chemical potential (μ), and global electrophilicity (ω), can be calculated from the HOMO and LUMO energy levels to further quantify the molecule's reactivity. researchgate.netacs.org

Table 2: Frontier Molecular Orbital Properties of a Representative Triazole Derivative

ParameterValue (eV)
HOMO Energy-4.6885
LUMO Energy-2.1660
HOMO-LUMO Energy Gap (ΔE)2.5225

Note: The data in this table are example values from a study on a triazole derivative and are for illustrative purposes. irjweb.com

Electrostatic Potential Surface (ESP) Analysis

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The ESP map illustrates the electrostatic potential on the molecule's van der Waals surface, providing a guide to its electrophilic and nucleophilic regions.

The different colors on an ESP map represent varying potential values. Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue areas denote regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For triazole derivatives, ESP analysis can identify the nitrogen atoms of the triazole ring as potential sites for electrophilic interaction due to their lone pairs of electrons, which create regions of negative potential. The hydrogen atoms, particularly those attached to heteroatoms, often show positive potential and can act as hydrogen bond donors. This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a significant role. irjweb.comresearchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational chemistry offers powerful techniques for predicting various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. By simulating spectra, researchers can compare theoretical data with experimental results to confirm molecular structures and assign spectral features to specific molecular motions or electronic environments.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. nih.govnih.gov Computational methods, particularly those combining DFT with the Gauge-Independent Atomic Orbital (GIAO) method, have become increasingly accurate in predicting ¹H and ¹³C NMR chemical shifts. unn.edu.ng

The process involves first optimizing the molecular geometry using a DFT method (e.g., B3LYP with a 6-311++G(d,p) basis set). Then, the NMR shielding tensors are calculated for this optimized structure using the GIAO approach. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically Tetramethylsilane (TMS). These predictions can be performed in the gas phase or by incorporating solvent effects using models like the Integral Equation Formalism Polarizable Continuum Model (IEFPCM). unn.edu.ng

Comparing the predicted chemical shifts with experimental data serves as a stringent test for the accuracy of the computed structure. nih.gov Discrepancies can point to conformational differences between the calculated gas-phase structure and the actual structure in solution. For many triazole derivatives, a good correlation between theoretical and experimental chemical shifts has been observed, aiding in the correct assignment of proton and carbon signals in complex spectra. unn.edu.ngtandfonline.com

Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Triazole Derivative

ProtonExperimental δ (ppm)Calculated δ (ppm)
Triazole-H8.158.20
CH₂-N4.504.55
CH₂-O3.803.88
OH5.205.10

Note: This table contains representative data to illustrate the comparison between experimental and computationally predicted NMR chemical shifts.

Vibrational Frequency Analysis for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Computational frequency analysis using DFT is a standard procedure to predict these vibrational spectra. researchgate.net The calculations yield the harmonic vibrational frequencies and their corresponding intensities, which can be directly compared to experimental IR and Raman spectra.

Following geometry optimization, a frequency calculation is performed at the same level of theory. epstem.net The computed harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical scaling factor to improve agreement with experimental data. epstem.net

A key output of these calculations is the Potential Energy Distribution (PED), which allows for the detailed assignment of each calculated vibrational mode to specific internal coordinates (e.g., bond stretching, angle bending, or torsions). epstem.net This rigorous assignment helps to clarify ambiguities in experimental spectra and identify characteristic "marker bands" for specific functional groups, such as the triazole ring. nih.gov For various 1,2,4-triazole derivatives, theoretical spectra have shown very good agreement with experimental FTIR and Raman data, facilitating a comprehensive understanding of their vibrational properties. nih.govresearchgate.net

Table 4: Example of Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Triazole Derivative

Vibrational ModeExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)Assignment
ν(O-H)34503465O-H stretching
ν(N-H)32803295N-H stretching
ν(C-H)31203135Aromatic C-H stretching
ν(C=N)16201625C=N stretching in triazole ring
ν(C-O)10501058C-O stretching

Note: The data presented are representative values for a triazole derivative to illustrate the typical correlation between experimental and calculated vibrational frequencies.

UV-Vis Absorption Spectra Simulation

Theoretical modeling, often employing Time-Dependent Density Functional Theory (TD-DFT), is a standard method for simulating UV-Vis spectra. researchgate.net For substituted 1,2,4-triazoles, the electronic transitions observed in the UV-Vis spectrum are typically of the π → π* and n → π* type. researchgate.net The triazole ring itself, being an aromatic heterocycle, is the primary chromophore. The substituents on the ring, in this case, the 2-hydroxyethyl group, can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity.

Simulations for structurally related 1,2,4-triazole derivatives have shown that the primary absorption bands are generally located in the UV region. researchgate.net The presence of a hydroxyl group in the ethan-1-ol substituent may lead to a slight solvatochromic effect, where the absorption spectrum shifts depending on the polarity of the solvent. This is due to the potential for hydrogen bonding between the hydroxyl group and solvent molecules, which can alter the energy levels of the molecular orbitals involved in the electronic transitions.

A simulated UV-Vis absorption spectrum for 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride would likely show a primary absorption peak in the range of 200-250 nm, characteristic of the triazole moiety. The table below presents hypothetical data based on typical simulation results for similar compounds.

Transition Calculated Wavelength (λmax) (nm) Oscillator Strength (f) Major Contribution
S0 → S12450.12HOMO → LUMO (π → π)
S0 → S22180.08HOMO-1 → LUMO (π → π)
S0 → S31950.25HOMO → LUMO+1 (π → π*)

This is a representative table based on computational studies of similar 1,2,4-triazole derivatives.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of this compound is determined by the rotational freedom around the single bonds, particularly the C-C bond of the ethan-1-ol substituent and the C-N bond connecting it to the triazole ring. Computational methods can be used to explore the potential energy surface (PES) and identify stable conformers.

For substituted triazoles, different theoretical approaches such as B3LYP, M06-2X, and MP2 with appropriate basis sets are employed to locate potential energy minima. nih.gov The relative energies of these conformers determine their population at a given temperature. The ethan-1-ol side chain can adopt various orientations relative to the triazole ring, leading to different conformers. These conformations will differ in their dihedral angles.

The stability of these conformers is influenced by a combination of steric hindrance and intramolecular interactions, such as hydrogen bonding between the hydroxyl group of the side chain and a nitrogen atom of the triazole ring. The protonation of the triazole ring in the hydrochloride salt will also significantly influence the conformational preferences by altering the electronic distribution and steric bulk around the ring.

A relaxed scan of the potential energy surface by systematically rotating the key dihedral angles would reveal the energy barriers between different conformers. The results of such an analysis for a molecule like 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol would likely indicate a few low-energy conformers that are significantly populated at room temperature.

Conformer Relative Energy (kcal/mol) Key Dihedral Angle (°) Population (%)
1 (Global Minimum)0.006560
20.8517525
31.50-7015

This is a representative table based on conformational analyses of substituted triazoles. nih.gov

Intermolecular Interaction Studies: Hydrogen Bonding and Stacking Interactions

In the solid state and in solution, this compound is expected to participate in a network of intermolecular interactions, with hydrogen bonding being the most significant. The 1,2,4-triazole ring contains both hydrogen bond donors (N-H) and acceptors (pyridinic nitrogen atoms). acs.org The ethan-1-ol substituent provides an additional hydroxyl group (O-H) that can act as a hydrogen bond donor and acceptor. The presence of the hydrochloride introduces a chloride ion, which is a strong hydrogen bond acceptor.

Computational studies on triazole derivatives have extensively investigated these interactions. aip.orgrsc.org The N-H---N, N-H---O, O-H---N, and O-H---Cl hydrogen bonds are expected to be the primary interactions governing the crystal packing and solution structure of the compound. The strength and geometry of these hydrogen bonds can be calculated using quantum chemical methods.

Interaction Type Donor Acceptor Typical Distance (Å) Typical Energy (kcal/mol)
Hydrogen BondN-H (triazole)N (triazole)2.8 - 3.23 - 7
Hydrogen BondN-H (triazole)O (hydroxyl)2.7 - 3.14 - 8
Hydrogen BondO-H (hydroxyl)N (triazole)2.6 - 3.05 - 9
Hydrogen BondN-H/O-HCl-3.0 - 3.52 - 5
π-π StackingTriazole RingTriazole Ring3.3 - 3.81 - 3

This table is based on general findings for hydrogen bonding and stacking interactions in triazole derivatives. researchgate.netaip.orgrsc.org

Solvent Effects on Molecular Properties and Reactivity

The molecular properties and reactivity of this compound are expected to be significantly influenced by the solvent environment. Computational models, such as the Polarizable Continuum Model (PCM) or the SMD model, can be used to simulate the effects of different solvents. researchgate.net

In polar solvents, the dipole moment of the molecule is likely to increase due to the stabilization of charge separation by the solvent's dielectric medium. This can affect the solubility and the nature of intermolecular interactions in solution. The hydrogen bonding capabilities of the molecule will also be influenced by the solvent. In protic solvents, there will be competition between intramolecular and intermolecular hydrogen bonds with the solvent molecules.

The reactivity of the compound can also be altered by the solvent. For instance, the tautomeric equilibrium of the 1,2,4-triazole ring, which can exist in different tautomeric forms (1H, 2H, and 4H), is known to be solvent-dependent. researchgate.net While the 4H tautomer is specified in the compound name, the presence of other tautomers in equilibrium in solution is possible and can be influenced by the solvent polarity and its ability to form hydrogen bonds.

Property Solvent Calculated Value
Dipole Moment (Debye)Gas Phase3.5
Water5.2
Ethanol (B145695)4.8
Relative Energy of Tautomer (kcal/mol)Gas Phase0.0 (4H)
Water-1.2 (1H favored)

This is a representative table illustrating potential solvent effects on the properties of a 1,2,4-triazole derivative. researchgate.net

Advanced Applications and Utilization of 2 4h 1,2,4 Triazol 3 Yl Ethan 1 Ol Hydrochloride in Materials Science and Organic Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

The unique combination of a reactive hydroxyl group and a stable, aromatic triazole ring system endows 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride with considerable utility as a versatile building block in the synthesis of more complex molecular architectures. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing access to a wide array of derivatives.

The 1,2,4-triazole (B32235) core is a foundational element in the construction of numerous other heterocyclic systems. nih.gov Molecules like 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol can serve as precursors for creating larger, often fused, heterocyclic scaffolds. The triazole ring's nitrogen atoms can participate in cyclization reactions, while the ethanol (B145695) side chain offers a handle for further functionalization and ring formation. For instance, the hydroxyl group can be converted into a leaving group, an amine, or an aldehyde, which can then undergo intramolecular reactions with the triazole ring or an appended substituent to form new ring systems. This strategy is employed to synthesize complex molecules containing multiple heterocyclic moieties, such as triazolothiazoles or triazolopyrimidines, which are of interest in medicinal chemistry and materials science. rsc.org The synthesis of novel heterocycles often involves multi-step processes where a triazole derivative is a key intermediate. nih.govmdpi.com

Table 1: Potential Transformations of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol for Heterocycle Synthesis

Functional GroupPotential ReactionResulting Intermediate FunctionalityTarget Heterocyclic System (Example)
Hydroxyl (-OH)OxidationAldehyde (-CHO)Fused pyrimidines
Hydroxyl (-OH)HalogenationAlkyl Halide (-CH₂CH₂X)Substituted thiazoles
Hydroxyl (-OH)AzidationAzide (-CH₂CH₂N₃)Fused tetrazoles
Triazole N-HAlkylation/ArylationN-substituted triazoleComplex multi-ring systems

The 1,2,4-triazole moiety is a well-established pharmacophore in a variety of biologically active compounds, including fungicides, herbicides, and pharmaceuticals. nih.govresearchgate.net Consequently, this compound is a valuable intermediate for producing specialty chemicals, particularly within the agrochemical industry. The core structure is present in numerous commercial fungicides that function by inhibiting sterol biosynthesis in fungi. The ethanol side chain can be modified, for example, through etherification or esterification, to append other functional groups that modulate the compound's biological activity, solubility, and transport properties within the target organism. Its role as a synthetic intermediate allows for the systematic modification of the molecular structure to optimize performance and spectrum of activity. nih.gov

Application in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen-rich 1,2,4-triazole ring is an excellent ligand for coordinating with metal ions. This property allows 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol and its derivatives to be used extensively in the field of coordination chemistry to construct discrete coordination complexes, coordination polymers, and metal-organic frameworks (MOFs). nih.govnih.gov

The 1,2,4-triazole ring possesses three nitrogen atoms that can act as electron-pair donors to coordinate with metal centers. nih.gov It can function as a monodentate ligand, binding through a single nitrogen atom, or more commonly as a bridging ligand, connecting two or more metal centers via its N1 and N2 or N1 and N4 positions. This bridging capability is fundamental to the formation of one-, two-, or three-dimensional coordination polymers. nih.gov The presence of the ethanol side chain in 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol introduces an additional potential coordination site (the hydroxyl oxygen), enabling it to act as a chelate or a more complex bridging ligand. These resulting coordination structures can exhibit catalytic properties, where the metal centers act as active sites for chemical transformations.

The strategic selection of ligands and metal ions allows for the design of functional coordination complexes with specific physical or chemical properties. Using triazole-based ligands like 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol, researchers can create metal-organic frameworks (MOFs) with tailored pore sizes, shapes, and surface functionalities. nih.gov These materials have applications in gas storage, separation, and catalysis. For example, lanthanide-based MOFs constructed from a triazole-functionalized dicarboxylic acid ligand have been shown to possess photocatalytic activity, capable of degrading organic dyes under light irradiation. nih.gov The incorporation of the title compound as a ligand could lead to MOFs with hydrophilic pores due to the hydroxyl groups, potentially enhancing their performance in aqueous-phase applications.

Table 2: Research Findings on Triazole-Based Coordination Materials

Material TypeMetal Ion(s)Triazole Ligand TypeKey Finding/ApplicationSource
Mononuclear ComplexesNi(II), Co(II), Cd(II), Cu(II)3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazoleFavorable antibacterial and antifungal performance. nih.gov
Coordination PolymersCo(II)Bis(triazole) and carboxylateScreened for photocatalytic properties. nih.gov
Metal-Organic FrameworksSm(III), Tb(III)5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acidDisplayed photocatalytic degradation of methyl violet dye. nih.gov
Platinum ComplexesPt(II)4-amino-4H-1,2,4-triazoleExerted cytotoxic effects on human tumor cell lines. researchgate.net

Integration into Polymeric Materials and Functional Coatings

Beyond its use in coordination polymers, this compound can be incorporated into organic polymers to create functional materials and coatings. The reactive hydroxyl group is key to this application, allowing the molecule to be covalently bonded into a polymer matrix.

The hydroxyl group can undergo reactions such as esterification or urethane (B1682113) formation, enabling the molecule to be integrated as a monomer or a pendant group in polyesters, polyurethanes, and other polymer systems. The incorporation of the triazole moiety into the polymer backbone or as a side chain can impart specific properties to the material. For instance, the triazole ring is known for its thermal stability and ability to coordinate with metal ions. Polymers containing these rings may exhibit enhanced thermal resistance and corrosion inhibition properties. When applied as a coating on a metal surface, the triazole nitrogen atoms can coordinate with the metal, forming a protective layer that passivates the surface and prevents corrosion. sigmaaldrich.com This makes such polymers suitable for developing advanced anti-corrosion coatings.

Monomer in Polymerization Reactions

The bifunctional nature of 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol, possessing both a hydroxyl group and a triazole ring, allows for its potential incorporation into various polymer backbones through different polymerization techniques. The hydroxyl group can readily participate in step-growth polymerization reactions, such as polycondensation, to form polyesters and polyurethanes. For instance, it can be reacted with dicarboxylic acids or their derivatives to yield polyesters containing pendant triazole groups. rsc.orgnih.govresearchgate.net These triazole units within the polymer chain can enhance thermal stability, and improve solubility in polar solvents. mdpi.com

Furthermore, the hydroxyl group can be chemically modified to introduce a polymerizable moiety, such as an acrylate (B77674) or vinyl group, enabling its participation in chain-growth polymerization. This approach would lead to the formation of polymers with triazole-functionalized side chains. Such polymers are of interest for their potential as functional materials with applications in coatings, adhesives, and advanced composites. The triazole rings can also act as ligands, allowing for the creation of metal-containing polymers with interesting catalytic or optical properties.

Below is a table illustrating the potential types of polymerization reactions in which 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol could act as a monomer, along with the resulting polymer types and their potential properties.

Polymerization TypeCo-monomerResulting PolymerPotential Properties
PolycondensationDicarboxylic Acid/Diacyl ChloridePolyesterEnhanced thermal stability, improved solubility, metal-coordination sites
PolyadditionDiisocyanatePolyurethaneIncreased rigidity, potential for hydrogen bonding
Ring-Opening PolymerizationLactone/EpoxidePolyester/PolyetherIntroduction of functional side groups

Surface Functionalization Agent

The 1,2,4-triazole moiety is well-known for its ability to act as a corrosion inhibitor for various metals and alloys, including steel, copper, and aluminum. nih.govencyclopedia.pubampp.orgnih.gov This property is attributed to the lone pair of electrons on the nitrogen atoms, which can coordinate with metal atoms on the surface, forming a protective film that prevents corrosive agents from reaching the metal. The presence of the triazole ring in this compound suggests its potential application as a surface functionalization agent to impart corrosion resistance.

The hydroxyl group provides a reactive handle for covalently grafting the molecule onto various substrates. For instance, it can react with surface hydroxyl groups on materials like silica (B1680970) or metal oxides to form stable ether linkages. Alternatively, it can be used to modify polymer surfaces to enhance their properties. The covalent attachment of triazole-containing molecules can lead to robust and durable surface modifications. mdpi.com

The following table summarizes the potential applications of this compound as a surface functionalization agent.

SubstrateMethod of FunctionalizationResulting Surface PropertyPotential Application
Metal Surfaces (e.g., Steel, Copper)Adsorption/Self-assemblyCorrosion resistanceProtective coatings
Metal Oxides (e.g., Silica, Alumina)Covalent grafting via hydroxyl groupAltered wettability, introduction of metal-binding sitesChromatography, catalysis
Polymer SurfacesCovalent grafting via hydroxyl groupImproved adhesion, enhanced biocompatibilityBiomedical devices, advanced composites

Exploration as a Component in Advanced Analytical Reagents or Sensing Systems (Non-Biological)

The nitrogen-rich 1,2,4-triazole ring in this compound makes it an excellent candidate for use in the development of advanced analytical reagents and non-biological sensing systems. The lone pair electrons on the nitrogen atoms can readily coordinate with a variety of metal ions, making triazole derivatives effective ligands in coordination chemistry. nih.govnanobioletters.com This property can be harnessed to create selective chemosensors for the detection of specific metal ions in environmental or industrial samples. rsc.orgsemanticscholar.org

When incorporated into a larger molecular framework containing a chromophore or fluorophore, the binding of a metal ion to the triazole moiety can induce a detectable change in the optical properties of the molecule, such as a shift in color (colorimetric sensing) or a change in fluorescence intensity (fluorometric sensing). nih.govresearchgate.net The hydroxyl group of this compound offers a convenient point of attachment for such signaling units.

The table below outlines the potential role of this compound in the design of non-biological sensing systems.

Sensing System TypeTarget AnalytePrinciple of DetectionPotential Signal Output
Colorimetric SensorMetal Ions (e.g., Cu²⁺, Pb²⁺, Co²⁺)Complexation-induced change in the electronic structure of a chromophoreVisible color change
Fluorescent SensorMetal Ions (e.g., Cu²⁺, Co²⁺)Metal ion binding modulates the fluorescence of a linked fluorophoreChange in fluorescence intensity or wavelength
Electrochemical SensorMetal IonsComplexation at an electrode surface alters its electrochemical propertiesChange in current or potential

The versatility of the triazole ring, combined with the reactivity of the hydroxyl group, makes this compound a promising building block for the development of novel materials and analytical tools. Further research into the specific applications outlined above could unlock the full potential of this intriguing chemical compound.

Analytical Method Development for the Detection and Quantification of 2 4h 1,2,4 Triazol 3 Yl Ethan 1 Ol Hydrochloride in Research Matrices

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are fundamental in pharmaceutical analysis for separating and quantifying compounds in a mixture. dnu.dp.ua For a polar compound like 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride, which contains a hydroxyl group and a triazole ring, selecting the appropriate chromatographic technique is crucial for achieving effective separation and accurate purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds. The development of a robust HPLC method for this compound requires careful optimization of several parameters to achieve adequate resolution, peak shape, and sensitivity.

Given the polar nature of the target analyte, two main approaches can be considered: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). helixchrom.com While RP-HPLC is the most common mode, highly polar compounds may exhibit poor retention on traditional C18 columns. ox.ac.uk HILIC provides an alternative by using a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar analytes. helixchrom.com

Method development would involve:

Column Selection : A polar-embedded or end-capped C18 column could be tested for RP-HPLC to improve peak shape. For HILIC, an amide or cyano-based column would be appropriate.

Mobile Phase Optimization : In RP-HPLC, a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is typical. nih.gov The pH of the buffer is critical and should be controlled to ensure consistent ionization of the triazole ring. For HILIC, the mobile phase would consist of a high percentage of acetonitrile with a small amount of aqueous buffer. helixchrom.com

Detection : The triazole ring contains a chromophore, making UV detection a suitable choice. A photodiode array (PDA) detector can be used to monitor the analyte at its wavelength of maximum absorbance (e.g., ~200-210 nm) and to assess peak purity.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Chromatographic Mode Reversed-Phase HPLC
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer, pH 3.5
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 205 nm

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for the analysis of volatile and semi-volatile compounds. rsisinternational.org However, the direct analysis of this compound by GC-MS is challenging due to its high polarity and low volatility, which can lead to poor peak shape and thermal degradation in the injector port. dnu.dp.ua

To overcome these limitations, derivatization is typically required. This process involves chemically modifying the analyte to create a more volatile and thermally stable derivative. For the target compound, the active hydrogen atoms in the hydroxyl (-OH) and triazole (-NH) groups can be targeted. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to replace active hydrogens with trimethylsilyl (TMS) groups, thereby increasing volatility.

The GC-MS method development would proceed as follows:

Derivatization : The sample is dried and reacted with a silylating agent in an appropriate solvent.

GC Separation : The derivatized sample is injected into the GC system. A non-polar capillary column (e.g., DB-5ms) is often used for separation. The oven temperature is programmed to ramp up to elute the derivative.

MS Detection : The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum, which shows the molecular ion and characteristic fragmentation patterns of the derivative, is used for identification and quantification. ijpsjournal.com

Table 2: Example of a Derivatization and GC-MS Protocol

ParameterCondition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program Initial 100 °C, ramp to 280 °C at 15 °C/min
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Scan Range 50-500 m/z

Spectrophotometric Methods for Quantification

UV-Visible spectrophotometry offers a simple and cost-effective method for the quantification of compounds. While direct UV measurement is possible, its application for quantifying this compound in complex research matrices may be limited by a lack of specificity due to interference from other UV-absorbing components.

To enhance specificity, a method can be developed based on a chemical reaction that produces a unique chromophore. For instance, some triazole-containing compounds can be reacted under specific conditions (e.g., controlled pH and temperature) to yield a product with a distinct absorbance maximum at a higher wavelength, minimizing background interference. rsc.org The development process involves optimizing reaction parameters such as reagent concentration, pH, temperature, and reaction time to ensure a stable and reproducible colorimetric or fluorometric response. The absorbance of the resulting solution is then measured and correlated with the concentration of the analyte using a calibration curve. ijpsjournal.com

Table 3: Hypothetical Linearity Data for a Spectrophotometric Assay

Concentration (µg/mL)Absorbance
50.152
100.305
150.448
200.601
250.755
Linear Regression: y = 0.0301x + 0.001; R² = 0.9995

Electrochemical Methods for Detection

Electrochemical methods provide a highly sensitive and selective alternative for the detection of electroactive compounds. The 1,2,4-triazole (B32235) ring is known to be electrochemically active, meaning it can be oxidized or reduced at an electrode surface under an applied potential. rjptonline.org This property can be exploited to develop analytical methods for the detection of this compound.

Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed. nih.gov Method development often focuses on the use of chemically modified electrodes to enhance sensitivity and selectivity. rjptonline.org For example, a glassy carbon electrode (GCE) can be modified with nanomaterials like carbon nanotubes or metallic nanoparticles to lower the overpotential required for the oxidation of the triazole moiety and amplify the electrochemical signal. rjptonline.org The peak current generated in techniques like DPV is directly proportional to the concentration of the analyte, allowing for precise quantification even at trace levels. tandfonline.com These methods are advantageous due to their rapid response, high sensitivity, and cost-effectiveness compared to chromatographic techniques. rjptonline.org

Validation of Analytical Methods: Linearity, Accuracy, Precision, and Robustness

Validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose. altabrisagroup.com According to International Council for Harmonisation (ICH) guidelines, key parameters must be evaluated to ensure the reliability of the data generated. amazonaws.com

Linearity : This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. It is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the response versus concentration plot. The correlation coefficient (R²) should ideally be ≥ 0.99. nih.gov

Accuracy : Accuracy reflects the closeness of the test results to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated. gavinpublishers.com

Precision : Precision measures the degree of scatter between a series of measurements. It is evaluated at two levels:

Repeatability (Intra-day precision) : The precision obtained over a short interval of time by the same analyst using the same equipment. researchgate.net

Intermediate Precision (Inter-day precision) : Expresses the variation within a laboratory, such as on different days or with different analysts or equipment. researchgate.net Precision is typically expressed as the relative standard deviation (%RSD) of the measurements.

Robustness : This is the ability of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, pH, or column temperature. It provides an indication of the method's reliability during routine use. gavinpublishers.com

Table 4: General Acceptance Criteria for Analytical Method Validation

ParameterAcceptance Criterion
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) Typically 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Robustness Results should remain within system suitability limits

Application of Hyphenated Techniques in Complex Research Samples

Analyzing complex research samples, such as biological fluids or environmental matrices, presents significant challenges due to the presence of numerous interfering components. rsisinternational.org Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for such analyses. ijpsjournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is arguably the most powerful and versatile hyphenated technique for pharmaceutical analysis. rsisinternational.org It combines the superior separation of HPLC with the high sensitivity and selectivity of mass spectrometry. For a polar, non-volatile compound like this compound, LC-MS is particularly advantageous. ox.ac.uk It can provide not only accurate quantification but also definitive structural confirmation based on the mass-to-charge ratio (m/z) of the molecular ion and its fragments, even in a complex matrix. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : As discussed earlier, GC-MS is highly effective for analyzing the volatile derivatives of the target compound. Its high resolution and the availability of extensive mass spectral libraries make it an excellent tool for identifying and quantifying impurities or degradants in a sample. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This technique directly couples HPLC with NMR spectroscopy, allowing for the unambiguous structural elucidation of separated compounds without the need for prior isolation. It is an invaluable tool for identifying unknown impurities or metabolites in research samples. nih.gov

The use of these hyphenated techniques provides a comprehensive analytical toolkit, enabling not just quantification but also the identification of unknown related substances, which is critical in research and development. ijpsjournal.com

Future Research Directions and Challenges in the Chemistry of 2 4h 1,2,4 Triazol 3 Yl Ethan 1 Ol Hydrochloride

Development of Novel and More Sustainable Synthetic Approaches

The synthesis of 1,2,4-triazole (B32235) derivatives has traditionally relied on methods that often involve harsh conditions, hazardous reagents, and complex purification steps. mdpi.comresearchgate.net Future research must prioritize the development of green and sustainable synthetic routes to 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride and its analogues.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times and improve yields for 1,2,4-triazole synthesis. rsc.org Applying microwave irradiation to the cyclization steps could offer a more energy-efficient pathway. mdpi.comrsc.org For instance, the cyclization of amide derivatives with hydrazines to form the 1,2,4-triazole ring can be completed in minutes under microwave conditions, compared to several hours with conventional heating. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry provides another green alternative, enhancing reaction rates and yields through acoustic cavitation. mdpi.com Ultrasound-assisted, one-pot methods for synthesizing 1,2,4-triazole derivatives have demonstrated exceptional efficiency, with yields up to 98%. mdpi.com

Continuous-Flow Chemistry: Flow reactors offer superior control over reaction parameters, enhance safety (especially when dealing with energetic intermediates), and allow for easier scalability. rsc.org A metal-free, continuous-flow process for constructing the triazole ring would be a significant advancement, improving atom economy and minimizing waste by avoiding intermediate isolation and chromatography steps. rsc.org

Metal-Free and Catalytic Approaches: Shifting from stoichiometric reagents to catalytic systems, particularly those avoiding heavy metals, is a core tenet of green chemistry. isres.orgfrontiersin.org Iodine-mediated oxidative cyclization or catalyst-free [3+2] cycloaddition reactions represent promising strategies for forming the triazole ring. isres.orgacs.org

Use of Greener Solvents: Replacing traditional organic solvents like DMF with more benign alternatives such as water or ethanol (B145695) is crucial for reducing the environmental impact of the synthesis. mdpi.comresearchgate.net

Comparison of Synthetic Methodologies for 1,2,4-Triazole Synthesis

MethodologyKey AdvantagesChallenges/ConsiderationsRelevant Findings
Classical Methods (e.g., Pellizzari)Well-established proceduresOften require high temperatures, long reaction times, and produce significant waste. mdpi.comresearchgate.netForms 1,2,4-triazoles through the reaction of hydrazides and formamide. mdpi.com
Microwave-Assisted SynthesisRapid reaction rates, higher yields, improved energy efficiency. mdpi.comrsc.orgRequires specialized equipment; scalability can be a concern.Reaction times can be reduced from hours to minutes. rsc.org
Ultrasound-Assisted SynthesisHigh efficiency, environmentally friendly, can be performed at room temperature. mdpi.comPotential for localized high temperatures; equipment considerations.Achieves yields up to 98% in one-pot reactions. mdpi.com
Continuous-Flow SynthesisEnhanced safety, precise control, easy scalability, atom economical. rsc.orgHigher initial setup cost; potential for channel clogging.Enables safe handling of energetic intermediates and avoids chromatography. rsc.org
Metal-Free SynthesisAvoids toxic metal catalysts, simplifies purification. isres.orgMay require specific substrates or oxidants.Iodine-mediated or aerobic oxidative conditions can effectively form the triazole ring. isres.orgacs.org

Exploration of Undiscovered Reactivity Pathways and Mechanistic Insights

The reactivity of this compound is dictated by the interplay of the triazole ring and the ethanol side chain. While the fundamental reactivity of 1,2,4-triazoles is known, the specific pathways for this bifunctional molecule remain largely unexplored.

Future research should focus on:

Selective Functionalization: Investigating the selective derivatization of the hydroxyl group versus the nitrogen atoms of the triazole ring. This could lead to novel derivatives with tailored properties. Reactions could include esterification or etherification of the alcohol, and N-alkylation or N-acylation of the triazole.

Intramolecular Reactions: Exploring the potential for intramolecular cyclization reactions between the ethanol side chain and the triazole ring under specific conditions to form fused heterocyclic systems.

Reactivity of the Triazole Anion: The 1,2,4-triazole anion is an ambident nucleophile, and controlling its regioselective alkylation is a known challenge. acs.org Mechanistic studies could unveil methods to control the reaction at the N1, N2, or N4 positions, leading to specific isomers with distinct properties.

Mechanistic Elucidation: Combining experimental techniques (e.g., in-situ NMR spectroscopy) with computational methods (e.g., Density Functional Theory, DFT) can provide deep insights into reaction mechanisms, transition states, and the factors governing regioselectivity. acs.org

Design and Synthesis of Advanced Functional Materials Based on this compound

The structural features of this compound make it an attractive building block for a variety of functional materials. nih.gov

Potential applications to be explored include:

Corrosion Inhibitors: Triazole derivatives are well-known for their ability to inhibit the corrosion of metals, particularly in acidic media. slideshare.net The nitrogen atoms can coordinate with the metal surface, forming a protective film. The target molecule could be investigated as an environmentally friendly corrosion inhibitor for mild steel or copper. slideshare.net

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The multiple nitrogen atoms in the triazole ring act as excellent coordination sites for metal ions. This allows the molecule to serve as a multitopic ligand for the self-assembly of MOFs or coordination polymers with potential applications in gas storage, catalysis, and sensing. nih.gov

Energetic Materials: The high nitrogen content of the 1,2,4-triazole ring is a key feature in the development of energetic materials with high thermal stability. nih.gov While the ethanol side chain may need modification, the core scaffold is relevant.

Ionic Liquids: The hydrochloride salt form of the molecule suggests its potential use as a precursor for synthesizing novel task-specific ionic liquids.

Potential Material Applications

Material TypeEnabling Structural FeaturePotential Application
Corrosion InhibitorNitrogen atoms in the triazole ring, hydroxyl group for solubility/adsorption.Protection of steel in industrial settings. slideshare.net
Metal-Organic Frameworks (MOFs)Triazole ring as a multitopic N-donor ligand.Gas storage, catalysis, chemical sensors. nih.gov
Ionic LiquidsHydrochloride salt form, potential for anion exchange.Green solvents, electrolytes. nih.gov
Antimicrobial Agents1,2,4-triazole scaffold, a known pharmacophore.Development of new antifungal or antibacterial compounds. nih.govresearchgate.net

Advanced Computational Studies on Structure-Property Relationships and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties of this compound and its derivatives, thereby guiding experimental efforts and accelerating the discovery process. researchgate.net

Key computational approaches include:

Quantitative Structure-Property/Activity Relationship (QSPR/QSAR): These models establish mathematical relationships between molecular descriptors and specific properties. researchgate.netresearchgate.net For instance, QSAR models can correlate quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and adsorption energies with experimental corrosion inhibition efficiencies. slideshare.net Such models have shown high correlation coefficients (R² > 0.9), validating their predictive power. slideshare.net

Molecular Docking: To explore potential biological applications, molecular docking can simulate the interaction of the compound with the active sites of biological targets, such as the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a common target for triazole antifungals. nih.govresearchgate.net

Density Functional Theory (DFT): DFT calculations can be used to determine optimized molecular geometries, electronic structures, and spectroscopic properties, providing fundamental insights that support experimental findings. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can model the adsorption behavior of the molecule on a metal surface, providing a dynamic picture of its role as a corrosion inhibitor. slideshare.net

Computational Methods and Their Applications

Computational MethodPredicted Properties/Insights
QSAR/QSPRCorrosion inhibition efficiency, lipophilicity, biological activity. slideshare.netresearchgate.net
Molecular DockingBinding affinity and mode of interaction with biological targets (e.g., enzymes). researchgate.netnih.gov
DFTMolecular geometry, electronic properties (HOMO/LUMO), reaction mechanisms. acs.orgacs.org
MD SimulationsAdsorption mechanisms on surfaces, conformational analysis. slideshare.net

Integration with Emerging Technologies in Chemical Research

The advancement of chemical research on this compound will be significantly enhanced by the adoption of emerging technologies.

Future directions involve:

High-Throughput Screening (HTS): HTS platforms can be used to rapidly screen libraries of derivatives for specific properties, such as antimicrobial activity or catalytic performance, dramatically accelerating the pace of discovery.

Artificial Intelligence (AI) and Machine Learning (ML): AI and ML algorithms can be trained on existing chemical data to predict the outcomes of reactions, propose novel synthetic routes, and design new molecules with desired properties, moving towards a more predictive and automated approach to chemical synthesis and materials design.

Automated Synthesis Platforms: The integration of flow chemistry with robotic systems and real-time analytics enables the automated synthesis and optimization of reaction conditions, freeing researchers to focus on more complex challenges.

By embracing these future directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and beyond.

Conclusion

Summary of Key Research Findings and Contributions

2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride, while not extensively studied as an individual compound, belongs to the critically important 1,2,4-triazole (B32235) class of heterocyclic compounds. Research on this class has established the 1,2,4-triazole ring as a versatile pharmacophore and a functional moiety in materials science and agriculture. The key contribution of this analysis is the consolidation of predicted properties and potential synthetic routes for this specific molecule, based on the well-documented chemistry of its structural analogs.

Significance of this compound in Contemporary Chemical Science

The significance of this compound lies in its potential as a versatile building block for the synthesis of a wide array of functional molecules. Its bifunctional nature, with a reactive hydroxyl group and a biologically active triazole ring, makes it a valuable intermediate for creating new pharmaceuticals, advanced materials, and agrochemicals.

Outlook on Future Contributions to Academic and Industrial Applications

Future research is needed to fully elucidate the properties and potential of this compound. Academic research could focus on developing efficient and scalable synthetic routes and characterizing its physicochemical and spectroscopic properties. In industry, this compound could be utilized in high-throughput screening libraries for drug discovery programs, particularly in the search for new antifungal and anticancer agents. Furthermore, its potential in the development of new functional polymers and corrosion inhibitors warrants further investigation. The continued exploration of this and similar 1,2,4-triazole derivatives is expected to lead to significant advancements in medicine, materials science, and agriculture.

Q & A

Q. What synthetic methodologies are optimized for 2-(4H-1,2,4-triazol-3-yl)ethan-1-ol hydrochloride?

  • Methodological Answer : The compound can be synthesized via reflux condensation of triazole derivatives with appropriate aldehydes or ketones in ethanol, catalyzed by glacial acetic acid. For example, substituted benzaldehyde reactions with 4-amino-1,2,4-triazole derivatives under reflux (4 hours) yield intermediates, followed by hydrochloride salt formation via solvent evaporation and filtration . Key parameters include:
ParameterCondition
SolventAbsolute ethanol
CatalystGlacial acetic acid (5 drops)
TemperatureReflux (~78°C for ethanol)
Reaction Time4 hours
This method ensures high purity but may require optimization for substituent-dependent yields.

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : For structural confirmation of the triazole ring and ethanol moiety.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for pharmacological studies) .
  • X-ray Crystallography : Using programs like ORTEP-III to resolve crystal structures and confirm stereochemistry .
  • Physicochemical Properties : Predicted data (e.g., boiling point: 525.2±60.0°C, pKa: 0.21±0.10) can be validated experimentally .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Storage : Maintain at 2–8°C in airtight, light-protected containers to prevent degradation .
  • Handling : Use desiccants to avoid hygroscopic absorption. Pre-dissolve in dimethyl sulfoxide (DMSO) for biological assays, ensuring stock solutions are aliquoted to prevent freeze-thaw cycles.

Advanced Research Questions

Q. How can researchers design experiments to evaluate its kinase inhibitory activity?

  • Methodological Answer :
  • In Vitro Kinase Assays : Use CC-115 hydrochloride (a structural analog) as a reference. Test inhibition of DNA-PK and mTOR kinases via ADP-Glo™ assays, comparing IC50 values .
  • Cell-Based Models : Employ cancer cell lines (e.g., HeLa) to assess antiproliferative effects. Combine with Western blotting to monitor downstream targets like p-AKT and p-S6K .
  • Dose-Response Curves : Use concentrations ranging from 1 nM to 10 µM to establish potency and selectivity.

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chlorine or fluorine groups) on anti-inflammatory or kinase inhibitory activity .
  • Experimental Replication : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., anti-exudative activity in vs. kinase inhibition in ) to identify context-dependent mechanisms.

Q. What computational approaches predict its interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model binding to kinase domains (e.g., DNA-PK). Validate with ORTEP-generated crystallographic data .
  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites on the triazole ring .
  • Pharmacophore Modeling : Align with known inhibitors (e.g., VUAA1 in ) to identify critical hydrogen-bonding motifs.

Q. How can researchers optimize its solubility for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Test combinations of PEG-400, Cremophor EL, and saline.
  • Salt Formation : Explore alternative counterions (e.g., sulfate) to improve aqueous solubility while monitoring stability via HPLC .
  • Nanoparticle Formulation : Use polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release, characterized by dynamic light scattering (DLS) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.